molecular formula C28H36N6O10 B12383821 MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH

MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH

Cat. No.: B12383821
M. Wt: 616.6 g/mol
InChI Key: SODPQQOBNODMSG-HXUWFJFHSA-N
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Description

MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, enhancing the efficacy and specificity of cancer treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH involves multiple steps, starting with the preparation of the peptide sequence Gly-Gly-{D-Phe}-Gly. This sequence is then linked to the moiety NH-CH2-O-CH2COOH through a series of peptide coupling reactions. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents .

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage steps .

Mechanism of Action

MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH functions as a cleavable linker in ADCs. The mechanism involves the attachment of a cytotoxic drug to an antibody via the linker. Upon reaching the target cancer cell, the linker is cleaved under specific conditions, releasing the drug to exert its cytotoxic effects. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens and the subsequent internalization and cleavage of the linker .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is unique due to the presence of the D-isomer of phenylalanine, which can influence the cleavage rate and stability of the linker. This uniqueness allows for fine-tuning of the ADC’s pharmacokinetic properties and therapeutic efficacy .

Properties

Molecular Formula

C28H36N6O10

Molecular Weight

616.6 g/mol

IUPAC Name

2-[[[2-[[(2R)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m1/s1

InChI Key

SODPQQOBNODMSG-HXUWFJFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

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